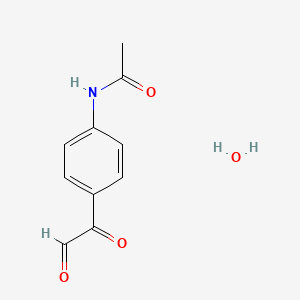

Hydrate de 4-acétamidophénylglyoxal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetamidophenylglyoxal hydrate is a chemical compound with the molecular formula C10H11NO4 . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecular structure of 4-Acetamidophenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods, thermal methods, gravimetric methods, and computational methods . These techniques can provide insights into the degree of hydration, crystal structure and dynamics, and (de)hydration kinetics .Chemical Reactions Analysis

The chemical reactions involving 4-Acetamidophenylglyoxal hydrate can be analyzed using high-performance liquid chromatography with a refractive index detector . The reaction mixture produced by the liquid phase oxidation of acetaldehyde was found to be composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Acetamidophenylglyoxal hydrate include its molecular formula (C10H11NO4), molar mass (209.2), predicted density (1.399±0.06 g/cm3), and predicted boiling point (468.4±35.0 °C) .Applications De Recherche Scientifique

Applications en dermatologie

Compte tenu de ses propriétés antioxydantes et anti-inflammatoires, ce composé pourrait trouver des applications dans les formulations de soins de la peau. Il pourrait contribuer à protéger les cellules de la peau des rayons UV et d'autres facteurs de stress environnementaux .

Assurance de débit dans l'industrie pétrolière et gazière

Dans le domaine de l'assurance de débit, les hydrates (y compris les composés d'hydrates) peuvent provoquer des blocages dans les pipelines et les équipements. Comprendre le comportement des hydrates, y compris le hydrate de 4-acétamidophénylglyoxal, est crucial pour prévenir les interruptions de débit .

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that glyoxals, in general, can undergo nucleophilic addition reactions with water, forming hydrates . This reaction is promoted by the presence of an acid or base, and the rate of reaction can be significantly increased under basic conditions because hydroxide is a better nucleophile than water .

Biochemical Pathways

It is known that glyoxals can participate in various biochemical reactions, including nucleophilic addition reactions

Analyse Biochimique

Biochemical Properties

It is known that glyoxal, a related compound, interacts with various biomolecules such as proteins and enzymes . The nature of these interactions often involves the formation of advanced glycation end-products (AGEs), which can have significant biological effects .

Cellular Effects

This damage is linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways .

Molecular Mechanism

It is likely that it may interact with biomolecules in a similar manner to glyoxal, potentially leading to the formation of AGEs .

Temporal Effects in Laboratory Settings

It is known that glyoxal, a related compound, can cause significant changes in cellular function over time .

Metabolic Pathways

Glyoxal, a related compound, is known to be involved in several metabolic pathways, including those related to the formation of AGEs .

Transport and Distribution

It is likely that it may be transported and distributed in a similar manner to glyoxal .

Subcellular Localization

It is likely that it may be localized in a similar manner to glyoxal .

Propriétés

IUPAC Name |

N-(4-oxaldehydoylphenyl)acetamide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3.H2O/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12;/h2-6H,1H3,(H,11,13);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHKIMTAQCIJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656867 |

Source

|

| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16267-10-0 |

Source

|

| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)

![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)

![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)

![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)

![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)